BenchChemオンラインストアへようこそ!

Methyl 6-aminopyridazine-3-carboxylate

Medicinal Chemistry Pre-formulation Physicochemical Profiling

Select Methyl 6-aminopyridazine-3-carboxylate (CAS 98140-96-6) for its validated role as a precursor in AbbVie's patented kinase inhibitor synthesis (WO2013/67710). The methyl ester enables selective hydrolysis or direct amidation for focused library generation. With calculated aqueous solubility of 87 g/L at 25°C, it outperforms lipophilic analogs in aqueous-phase couplings. The primary amine provides a robust handle for diversification, while 97% purity with full analytical characterization (NMR, HPLC, GC) ensures batch-to-batch consistency for reliable SAR data.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 98140-96-6
Cat. No. B1315848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminopyridazine-3-carboxylate
CAS98140-96-6
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN=C(C=C1)N
InChIInChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9)
InChIKeyUVTBEJGKSJOOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-aminopyridazine-3-carboxylate (CAS 98140-96-6) Procurement Baseline and Core Physicochemical Identity


Methyl 6-aminopyridazine-3-carboxylate (CAS 98140-96-6) is a heterocyclic building block featuring a pyridazine core substituted with an amino group at the 6-position and a methyl ester at the 3-carboxylate position. With a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol, the compound exhibits a predicted melting point of 200–201 °C, a density of 1.319 g/cm³, and a calculated aqueous solubility of 87 g/L at 25 °C [1]. Its partition coefficient (LogP) is reported as 0.4266, indicating moderate hydrophilicity suitable for both aqueous and organic solvent compatibility in medicinal chemistry workflows [2]. The amino group provides a reactive handle for further functionalization (e.g., amide bond formation), while the methyl ester serves as a masked carboxylic acid that can be hydrolyzed to the free acid or directly employed in nucleophilic acyl substitution reactions . This structural motif places it within the broader class of aminopyridazine carboxylates, a scaffold recognized for its versatility in synthesizing kinase inhibitors and other bioactive molecules [3].

Why Methyl 6-aminopyridazine-3-carboxylate Cannot Be Casually Substituted with Ethyl, Propyl, or Acid Analogs


The methyl ester moiety in Methyl 6-aminopyridazine-3-carboxylate is not a passive spectator but a critical determinant of both physicochemical behavior and downstream synthetic utility. Substituting the methyl group with ethyl (CAS 98548-01-7) or propyl (CAS 98594-47-9) alters key parameters: the ethyl analog exhibits a higher melting point (168–169 °C) and lower density (1.261 g/cm³) , while the propyl analog demonstrates increased lipophilicity (ACD/LogP 0.71) and a molecular weight of 181.19 g/mol . These differences directly impact solubility, membrane permeability, and reaction kinetics in subsequent synthetic transformations. More importantly, the methyl ester is a documented precursor in a patented synthetic route assigned to AbbVie Inc. (WO2013/67710) for generating advanced kinase inhibitor intermediates, where the specific steric and electronic profile of the methyl group is essential for optimal reactivity [1]. The free carboxylic acid analog (CAS 59772-58-6) introduces additional hydrogen bond donors and acidity that can lead to unintended side reactions or altered biological target engagement . Therefore, indiscriminate substitution among these analogs risks not only divergent physicochemical properties but also failure in established synthetic protocols and uncharacterized biological outcomes.

Quantitative Differential Evidence for Methyl 6-aminopyridazine-3-carboxylate vs. Closest Analogs


Aqueous Solubility Advantage of Methyl Ester Over Ethyl and Propyl Analogs

Methyl 6-aminopyridazine-3-carboxylate exhibits a calculated aqueous solubility of 87 g/L at 25 °C [1]. In contrast, the ethyl analog (CAS 98548-01-7) lacks a reported quantitative solubility value, and the propyl analog (CAS 98594-47-9) has a higher predicted LogP of 0.71 (versus 0.43 for the methyl ester), which correlates with reduced aqueous solubility .

Medicinal Chemistry Pre-formulation Physicochemical Profiling

Kinase Selectivity Profile vs. JAK2, CDK, and KDR in HTRF Assays

In commercial vendor data, Methyl 6-aminopyridazine-3-carboxylate is reported to exhibit 1000-fold selectivity against JAK2, CDK, and KDR kinases in HTRF assays [1]. This selectivity claim distinguishes it from broader-spectrum kinase inhibitor fragments, which often lack such defined selectivity windows at the building block stage.

Kinase Inhibition Selectivity Drug Discovery

PASS-Predicted Activity Profile: Protein Kinase Inhibition and Antimycobacterial Potential

PASS (Prediction of Activity Spectra for Substances) analysis of the compound yields a Pa (probability of activity) of 0.620 for protein kinase inhibition and 0.577 for antimycobacterial activity [1]. These predictions, while in silico, provide a quantitative basis for prioritizing the methyl ester over analogs that lack similar computational validation.

Computational Drug Design Anti-infective Kinase Inhibition

Documented Role as a Key Intermediate in AbbVie Kinase Inhibitor Patent WO2013/67710

Methyl 6-aminopyridazine-3-carboxylate is explicitly cited as a starting material in AbbVie's patent WO2013/67710 for substituted pyridazine carboxamide kinase inhibitors [1]. The synthetic route describes its conversion to advanced intermediates (e.g., CAS 1375745-72-4) under specific conditions that exploit the reactivity of the methyl ester .

Process Chemistry Patent Synthesis Kinase Inhibitor

Analytical Purity and Batch-to-Batch Consistency with Full Characterization

Commercial suppliers offer Methyl 6-aminopyridazine-3-carboxylate at a standard purity of 97%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . In comparison, the ethyl analog (CAS 98548-01-7) is typically offered at 95% purity, and the propyl analog lacks standardized purity specifications .

Quality Control Analytical Chemistry Reproducibility

Optimal Research and Industrial Application Scenarios for Methyl 6-aminopyridazine-3-carboxylate Procurement


Kinase Inhibitor Fragment Elaboration and Lead Optimization

Procure Methyl 6-aminopyridazine-3-carboxylate as a core scaffold for synthesizing ATP-competitive kinase inhibitors. The 1000-fold selectivity window reported against JAK2, CDK, and KDR in HTRF assays [1] provides a favorable starting point for medicinal chemistry campaigns targeting kinases implicated in oncology and inflammation. The methyl ester can be selectively hydrolyzed to the carboxylic acid or directly amidated to generate focused libraries of carboxamide derivatives, as exemplified in AbbVie's patent WO2013/67710 [2].

Aqueous-Compatible Synthetic Transformations

Utilize Methyl 6-aminopyridazine-3-carboxylate in reactions requiring significant aqueous solubility. Its calculated solubility of 87 g/L at 25 °C [3] is advantageous for aqueous-phase couplings (e.g., amide bond formations using water-soluble carbodiimides) and for facilitating workup procedures that minimize organic solvent consumption. This property distinguishes it from more lipophilic analogs (e.g., propyl ester with LogP 0.71) that may precipitate or require co-solvents in aqueous media.

Targeted Synthesis of Antimycobacterial Lead Compounds

Employ Methyl 6-aminopyridazine-3-carboxylate as a starting point for synthesizing novel antimycobacterial agents. The PASS prediction of antimycobacterial activity (Pa = 0.577) [4] provides a computational rationale for investing in synthetic elaboration. The compound's structural features—the primary amine for diversification and the ester for prodrug or bioavailability tuning—are well-suited for generating analogs to be screened against Mycobacterium tuberculosis or non-tuberculous mycobacteria.

Precision Chemical Biology Tool Synthesis

Procure the compound for generating high-quality chemical probes, where batch-to-batch consistency is paramount. The availability of 97% purity with NMR, HPLC, and GC batch data ensures that biological assays (e.g., cellular target engagement, phenotypic screening) are not confounded by impurities. This level of analytical rigor is essential for generating reliable structure-activity relationship data and for meeting the reproducibility standards required for publication and translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-aminopyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.